3-Chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine Demonstrates 25-Fold Higher Affinity for hM4Di DREADDs Compared to Compound 21
JHU37160 exhibits approximately 25-fold higher binding affinity for the inhibitory hM4Di DREADD relative to the second-generation agonist Compound 21 (C21) . This quantitative difference translates to significantly enhanced in vivo potency at lower administered doses, reducing the risk of off-target behavioral confounds . In mouse brain tissue ex vivo, JHU37160 displays Ki values of 1.9 nM for hM3Dq and 3.6 nM for hM4Di DREADDs, confirming its high-affinity interaction with both major excitatory and inhibitory DREADD subtypes . By contrast, C21's affinity for hM4Di is approximately 25-fold lower . This differentiation is critical for experiments requiring robust inhibition of targeted neuronal populations with minimal compound exposure [1].
| Evidence Dimension | Binding affinity for hM4Di DREADD |
|---|---|
| Target Compound Data | Ki = 3.6 nM (mouse brain tissue) |
| Comparator Or Baseline | Compound 21 (C21): ~25-fold lower affinity for hM4Di |
| Quantified Difference | ~25-fold higher affinity for JHU37160 vs. C21 |
| Conditions | In vitro/ex vivo binding assays using mouse brain sections expressing DREADDs |
Why This Matters
Higher receptor affinity permits lower experimental doses, reducing the likelihood of dose-dependent off-target effects such as sedation or behavioral alterations that confound chemogenetic studies [1].
- [1] Bonaventura J, et al. High-potency ligands for DREADD imaging and activation in rodents and monkeys. Nat Commun. 2019;10(1):4627. PMID: 31604917. View Source
